7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3-Nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core substituted with a 3-nitrophenyl group at the 7-position. Its structural complexity and nitroaromatic substituent make it a candidate for applications in medicinal chemistry or agrochemical research, though specific data on its bioactivity remain unreported in the available sources.
Properties
Molecular Formula |
C14H8N6O3 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
11-(3-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H8N6O3/c21-13-11-7-15-14-16-8-17-19(14)12(11)4-5-18(13)9-2-1-3-10(6-9)20(22)23/h1-8H |
InChI Key |
IFSQWUVGSSKODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 7-(3-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds related to 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have shown cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its derivatives have been synthesized and tested for effectiveness against bacteria and fungi. The structural features of the compound contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antiviral Activity
Recent studies have explored the antiviral potential of similar compounds against viruses such as SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively bind to viral proteases, inhibiting their function and preventing viral replication . This highlights the potential for developing antiviral agents based on the pyrido[3,4-e][1,2,4]triazolo framework.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on HCT-116 and MCF-7 cells with IC50 values indicating significant potency. |
| Study 2 | Antimicrobial Testing | Exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria; effective at low concentrations. |
| Study 3 | Antiviral Screening | Showed promising results in inhibiting SARS-CoV-2 protease activity in silico; further in vitro studies are warranted. |
Mechanism of Action
The mechanism of action of 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibition of key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Notes:
- *Calculated molecular weights based on formulae in .
- Trifluoromethyl groups (e.g., in CF₃-substituted analogs) improve lipophilicity and metabolic stability, which may enhance membrane permeability in bioactive compounds .
- Heteroaromatic substituents (e.g., furan or pyridine in ) contribute to π-π stacking interactions but may reduce solubility in aqueous media.
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- The target compound’s nitro group may confer herbicidal or antimicrobial activity, as seen in sulfonamide derivatives (e.g., ALS inhibitors in ). However, nitro groups can also introduce toxicity risks, limiting therapeutic utility.
- CF₃-substituted analogs (Table 1) show promise in agrochemical applications due to their stability and target affinity .
Critical Analysis :
- The target compound’s synthesis likely follows POCl₃-mediated cyclization (as in ), given its structural similarity to pyrazolo-triazolo-pyrimidines.
- Multicomponent reactions (e.g., using BMIM-PF6 ionic liquid ) offer regioselectivity advantages for complex heterocycles but require optimization for nitro-substituted intermediates.
- Hydrazine-based routes (e.g., ) are high-yielding but may necessitate stringent purification to isolate the nitro-substituted product.
Biological Activity
7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.
Structural Characteristics
The molecular formula of this compound is C14H8N6O3 with a molecular weight of 308.25 g/mol. The compound features a fused ring system that integrates pyridine, triazole, and pyrimidine functionalities. The presence of the 3-nitrophenyl group enhances its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key methods include:
- Cyclization reactions involving appropriate intermediates.
- Use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts such as triethylamine or potassium carbonate to facilitate reactions .
Biological Activities
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines such as A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Compounds derived from similar structures have shown promising cytotoxic effects with IC50 values indicating significant potency .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 8a | A-549 | 16.2 |
| 8b | A-549 | 16.0 |
| 9a | A-549 | 7.23 |
Antimicrobial Activity
The compound has also been reported to exhibit antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating a potential role as an antimicrobial agent .
Antiviral Activity
Molecular docking studies suggest that derivatives of this compound may inhibit viral enzymes such as the main protease of SARS-CoV-2. The presence of electron-withdrawing groups on the phenyl ring enhances antiviral activity against this virus .
The biological activity of this compound is believed to be mediated through:
- Enzyme inhibition : The compound can bind to active sites of specific enzymes, blocking their function.
- Receptor modulation : It may interact with receptors to influence signaling pathways essential for cellular function .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Anticancer Evaluation : In vitro studies showed significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction.
- Antiviral Potency : Docking studies indicated effective binding to viral proteases with implications for treatment strategies against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
